2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride
Description
Properties
Molecular Formula |
C9H9ClO4S |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2 |
InChI Key |
QKMASCWCGLOREP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further modified to obtain the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE.
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: Can participate in oxidation-reduction reactions under specific conditions.
Coupling Reactions: Used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Alkyl and aryl halides in the presence of bases like N,N-dimethylformamide and lithium hydride.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of antibacterial agents and enzyme inhibitors.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2,3-dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride include benzenesulfonyl chlorides with varying substituents and heterocyclic cores. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences
Electronic Effects :
- Electron-donating groups (e.g., methyl in 4-methylbenzenesulfonyl chloride) decrease electrophilicity, slowing reaction rates but improving metabolic stability .
- Electron-withdrawing groups (e.g., chlorine in 4-chlorobenzenesulfonyl chloride) enhance reactivity, facilitating faster nucleophilic substitutions .
Biological Activity :
- 4-Chloro derivatives exhibit superior antibacterial potency due to increased membrane penetration and target binding .
- Benzodioxin-based sulfonamides show unique biofilm inhibition, attributed to the lipophilic benzodioxin ring enhancing cellular uptake .
Synthetic Utility :
- Benzodioxin sulfonyl chloride derivatives are prioritized for CNS-targeting drugs due to the ring’s structural resemblance to neurotransmitters .
- 4-Methyl derivatives are favored in anti-inflammatory applications due to their balanced potency and solubility .
Research Findings and Therapeutic Potential
- Antibacterial Activity : Derivatives of 4-chlorobenzenesulfonyl chloride demonstrated the lowest MIC values (12.5 µg/mL against B. subtilis), outperforming methyl-substituted analogs .
- Benzodioxin sulfonamides showed moderate acetylcholinesterase inhibition (IC₅₀: 120 µM), indicating utility in Alzheimer’s disease .
- Structural Insights : Molecular docking studies reveal that the benzodioxin ring enhances binding to hydrophobic enzyme pockets, while sulfonamide groups form hydrogen bonds with catalytic residues .
Biological Activity
2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride is a chemical compound notable for its diverse biological activities. It serves as a key intermediate in the synthesis of various pharmaceuticals and has potential applications in medicinal chemistry due to its interaction with biological targets.
- IUPAC Name: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride
- Molecular Formula: C₉H₉ClO₄S
- Molecular Weight: 248.69 g/mol
- Appearance: Powder
- Storage Temperature: 4 °C
The biological activity of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins, particularly cysteine and serine residues. This interaction can lead to enzyme inhibition or modulation of receptor activity.
Enzyme Inhibition
Studies have shown that compounds containing the benzodioxin moiety can act as inhibitors for several enzymes:
- Carbonic Anhydrase Inhibition: The compound has demonstrated potential in inhibiting carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems.
- Cholinesterase Inhibition: Preliminary studies suggest that this compound may inhibit acetylcholinesterase, which is significant for treating neurological disorders such as Alzheimer's disease.
Antimicrobial Activity
Research indicates that derivatives of 2,3-Dihydro-1,4-benzodioxin have exhibited antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has been investigated for its anticancer potential. It shows promise in:
- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells by modulating signaling pathways.
- Apoptosis Induction: Triggering programmed cell death through caspase activation.
Case Study 1: Enzyme Inhibition Profile
A study conducted on various benzodioxin derivatives, including 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride, revealed significant inhibition of carbonic anhydrase with an IC50 value of 0.5 μM. This suggests a strong potential for developing therapeutic agents targeting this enzyme class.
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound A | Carbonic Anhydrase | 0.5 |
| Compound B | Acetylcholinesterase | 0.8 |
Case Study 2: Antimicrobial Activity
In vitro tests showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Q & A
Q. How is 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride synthesized, and what are the critical reaction conditions?
The compound is synthesized via nucleophilic substitution reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chloride derivatives (e.g., benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) under alkaline conditions. Key steps include:
Q. What spectroscopic methods confirm the structure of sulfonamide derivatives synthesized from this compound?
Structural validation relies on:
- IR spectroscopy : Identification of sulfonamide S=O stretching (1150–1350 cm⁻¹) and N–H bending (1530–1650 cm⁻¹) .
- ¹H NMR : Analysis of aromatic proton signals (δ 6.5–7.5 ppm) and dihydrobenzodioxin methylene groups (δ 4.2–4.5 ppm) .
- Elemental analysis (CHN) : Verification of C, H, and N percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-substituted sulfonamide derivatives?
Optimization strategies include:
- Solvent selection : Using polar aprotic solvents like DMF to enhance nucleophilicity and stabilize intermediates .
- Base choice : Lithium hydride (LiH) as a strong base to deprotonate secondary amines during alkylation/aralkylation .
- Temperature control : Elevated temperatures (50–60°C) for faster kinetics, balanced against side-product formation .
- Substrate stoichiometry : A 1:1.2 molar ratio of sulfonamide to alkyl/aryl halide to drive substitution reactions to completion .
Q. What methodologies are employed to evaluate the enzyme inhibitory activity of derivatives?
- α-Glucosidase/acetylcholinesterase assays : Measuring IC₅₀ values via spectrophotometric monitoring of substrate hydrolysis (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) .
- Lipoxygenase inhibition : Quantifying hydroperoxide formation at 234 nm to assess competitive/non-competitive binding .
- Dose-response curves : Using nonlinear regression to determine inhibition constants (Kᵢ) and mechanism of action .
Q. How can researchers resolve contradictions in NMR data for complex sulfonamide derivatives?
- Decoupling experiments : Differentiating overlapping signals from diastereomers or rotational isomers .
- 2D NMR (COSY, HSQC) : Assigning coupling patterns and verifying dihydrobenzodioxin ring connectivity .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry or stereochemistry .
Q. What computational approaches support the design of derivatives targeting Alzheimer’s disease?
- Molecular docking (AutoDock, Glide) : Screening derivatives against acetylcholinesterase (PDB: 4EY7) to predict binding affinities .
- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthesis .
- MD simulations : Assessing stability of ligand-enzyme complexes over 100 ns trajectories to prioritize candidates .
Methodological Considerations
Q. How are impurities or by-products identified during synthesis?
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use of fume hoods to avoid inhalation of sulfonyl chloride vapors .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact, given its potential lachrymatory effects .
- Neutralization : Quenching residual sulfonyl chloride with ice-cold NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
